1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-methoxyaniline with piperidine-3-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its various effects .
Comparison with Similar Compounds
1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-{[(2-Aminoethyl)amino]carbonyl}piperidine-3-carboxylic acid: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-{[(2-Hydroxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid: The presence of a hydroxy group instead of a methoxy group results in different reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)carbamoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c1-20-12-7-3-2-6-11(12)15-14(19)16-8-4-5-10(9-16)13(17)18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,19)(H,17,18) |
InChI Key |
ANKRHLPIURRTMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
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